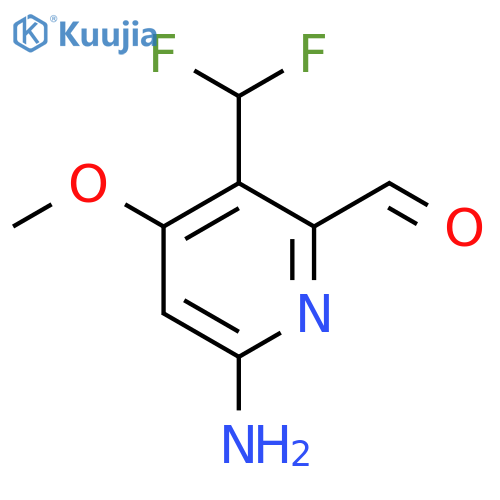Cas no 1806798-87-7 (6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde)
6-アミノ-3-(ジフルオロメチル)-4-メトキシピリジン-2-カルボキサルデヒドは、高純度の有機合成中間体として医薬品や農薬分野で重要な役割を果たします。この化合物は、ピリジン骨格にジフルオロメチル基とメトキシ基が選択的に導入された構造を持ち、反応性の高いアルデヒド官能基を有することが特徴です。特に、フッ素原子の導入により脂溶性や代謝安定性が向上し、生物活性化合物の設計において有用な性質を示します。その高い反応性から、各種縮合反応や還元アミノ化反応など多様な誘導体合成に適しており、創薬研究におけるキーインターメディエートとしての利用価値が認められています。

1806798-87-7 structure
商品名:6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde
CAS番号:1806798-87-7
MF:C8H8F2N2O2
メガワット:202.158128738403
CID:4857172
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde
-
- インチ: 1S/C8H8F2N2O2/c1-14-5-2-6(11)12-4(3-13)7(5)8(9)10/h2-3,8H,1H3,(H2,11,12)
- InChIKey: WRKYESRKCFNIJU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=O)=NC(=CC=1OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064816-1g |
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde |
1806798-87-7 | 97% | 1g |
$1,504.90 | 2022-03-31 |
6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1806798-87-7 (6-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde) 関連製品
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
